

# ZAP-180013: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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## A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**ZAP-180013** is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.<sup>[1][2]</sup> By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), **ZAP-180013** effectively blocks T-cell activation.<sup>[2][3][4]</sup> This mechanism of action makes **ZAP-180013** a valuable tool for studying T-cell mediated immune responses and a potential therapeutic candidate for autoimmune diseases and organ transplant rejection.<sup>[2][3][4][5]</sup> These application notes provide detailed protocols for the solubilization and experimental use of **ZAP-180013**.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of **ZAP-180013** is essential for its effective use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>17</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S	[3][6]
Molecular Weight	454.33 g/mol	[1][3][5]
CAS Number	873080-25-2	[3][5]
Appearance	Solid Powder	[5]
Purity	≥98%	[5]
Storage	Store at -20°C as a powder.	[6]

## Solubility and Stock Solution Preparation

Proper solubilization and storage of **ZAP-180013** are crucial for maintaining its stability and activity. The following table summarizes the solubility of **ZAP-180013** in various solvents.

Solvent	Maximum Concentration	Notes
DMSO	100 mM (45.43 mg/mL)[7]	Ultrasonic treatment may be required to achieve complete dissolution.[3][5] Use fresh, anhydrous DMSO to avoid reduced solubility.[1]
Ethanol	4 mg/mL	[1]
Water	Insoluble	[1]

## Protocol for Preparing a 10 mM DMSO Stock Solution

- Materials:
  - ZAP-180013** powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile, conical-bottom polypropylene tubes

- Vortex mixer
- Ultrasonic bath
- Procedure:
  1. Equilibrate the **ZAP-180013** vial to room temperature before opening.
  2. Weigh the desired amount of **ZAP-180013** powder and transfer it to a sterile tube.
  3. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of **ZAP-180013** (MW = 454.33), add 220.1  $\mu$ L of DMSO.
  4. Vortex the solution thoroughly for 1-2 minutes.
  5. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.<sup>[5]</sup>
  6. Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  7. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.<sup>[2][8]</sup>

## In Vitro Experimental Protocols

**ZAP-180013** can be utilized in a variety of in vitro assays to investigate its inhibitory effects on ZAP-70 and T-cell function.

### ZAP-70 Inhibition Assays

The inhibitory activity of **ZAP-180013** against ZAP-70 can be quantified using biochemical assays.

Assay Type	IC <sub>50</sub>	Reference
Fluorescence Polarization (FP)	1.8 µM	[7][9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	9.6 µM	[3][5]

## Protocol: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells

This protocol describes how to assess the ability of **ZAP-180013** to inhibit the phosphorylation of ZAP-70 in a human T-cell line (Jurkat cells).[10]

- Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Pre-treatment with **ZAP-180013**:
  1. Seed Jurkat cells at a density of 1 x 10<sup>6</sup> cells/mL.
  2. Prepare serial dilutions of **ZAP-180013** in cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration should be kept below 0.1%.
  3. Pre-treat the cells with the desired concentrations of **ZAP-180013** (e.g., 0, 1, 2, 4 µM) for 30 minutes at 37°C.[10]
- T-Cell Receptor (TCR) Stimulation:
  1. Stimulate the cells by cross-linking CD3 and CD28 antibodies for 5 minutes.[10]
- Cell Lysis and Protein Quantification:
  1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  2. Determine the protein concentration of the lysates using a BCA protein assay.
- Western Blot Analysis:

1. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
2. Probe the membrane with primary antibodies against phosphorylated ZAP-70 (p-ZAP-70) and total ZAP-70.
3. Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by **ZAP-180013**.[\[10\]](#)

## In Vivo Experimental Preparation

For in vivo studies, **ZAP-180013** can be formulated for oral administration.

## Recommended In Vivo Formulation

A common formulation for in vivo studies involves a multi-component vehicle to ensure solubility and bioavailability.

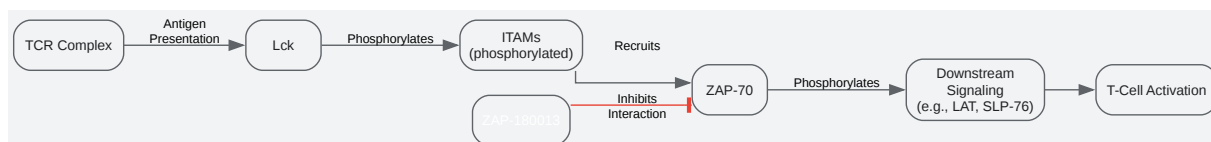
Vehicle Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Preparation Protocol:

- Dissolve **ZAP-180013** in DMSO first.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix.
- Finally, add saline to the desired final volume and mix until a clear solution is obtained.

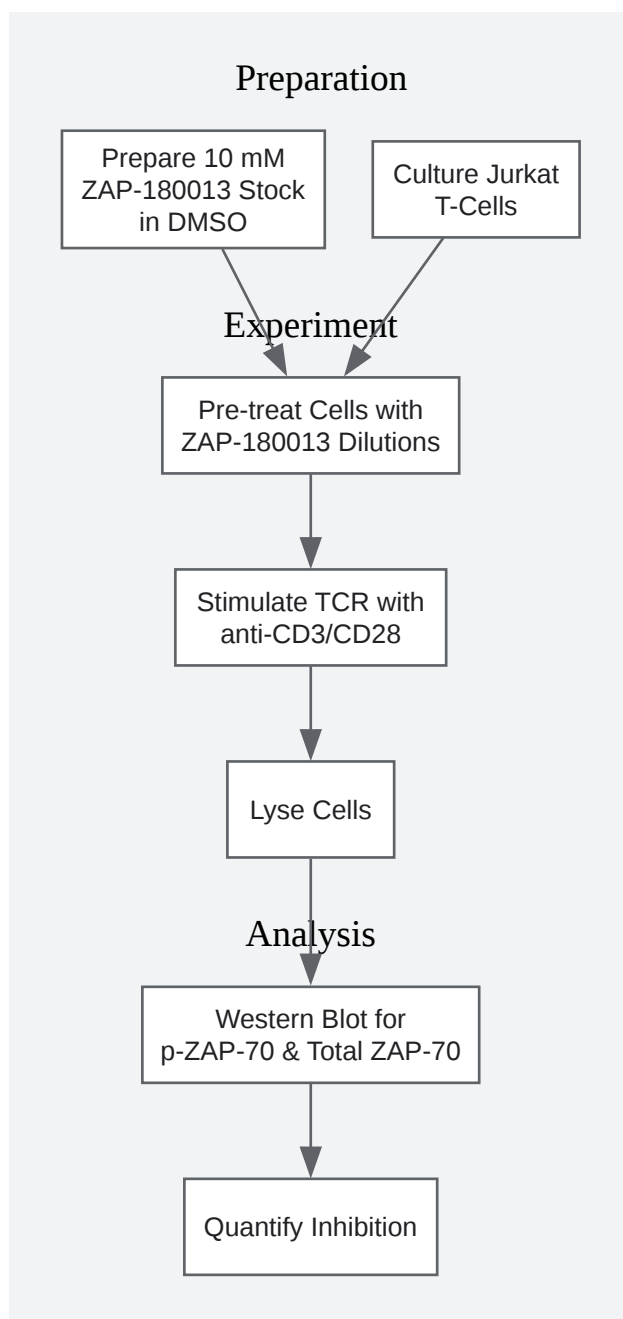
# Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the ZAP-70 signaling pathway and experimental workflows can aid in understanding the mechanism of action and experimental design.



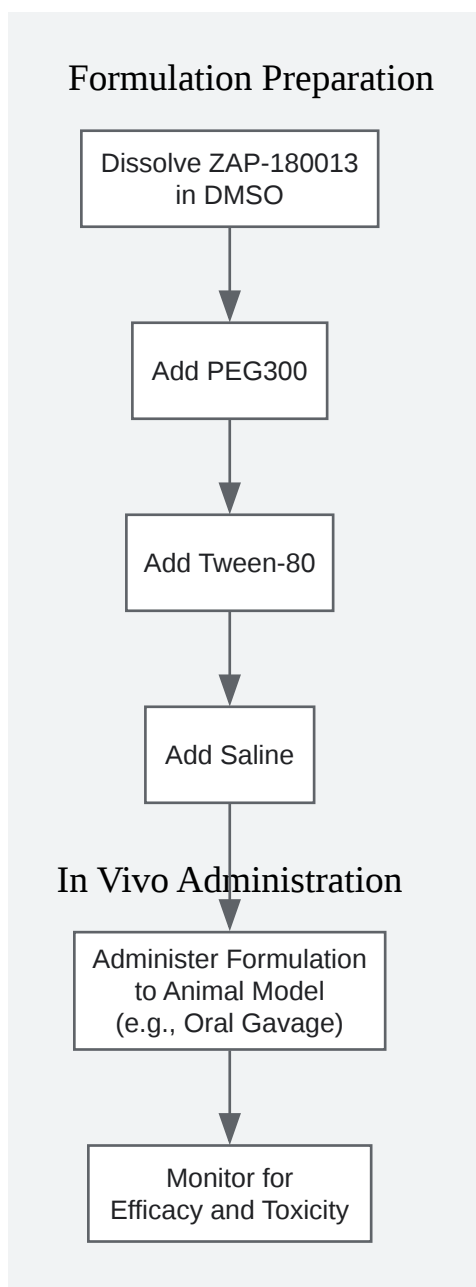
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ZAP-70 Signaling Pathway Inhibition by **ZAP-180013**.



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Workflow for In Vitro ZAP-70 Inhibition Assay.



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Workflow for In Vivo Formulation and Administration.

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